[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl
Brand Name: Vulcanchem
CAS No.: 1352305-17-9
VCID: VC2569496
InChI: InChI=1S/C10H15ClN2.2ClH/c1-13(2)10(7-12)8-5-3-4-6-9(8)11;;/h3-6,10H,7,12H2,1-2H3;2*1H
SMILES: CN(C)C(CN)C1=CC=CC=C1Cl.Cl.Cl
Molecular Formula: C10H17Cl3N2
Molecular Weight: 271.6 g/mol

[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl

CAS No.: 1352305-17-9

Cat. No.: VC2569496

Molecular Formula: C10H17Cl3N2

Molecular Weight: 271.6 g/mol

* For research use only. Not for human or veterinary use.

[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl - 1352305-17-9

Specification

CAS No. 1352305-17-9
Molecular Formula C10H17Cl3N2
Molecular Weight 271.6 g/mol
IUPAC Name 1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C10H15ClN2.2ClH/c1-13(2)10(7-12)8-5-3-4-6-9(8)11;;/h3-6,10H,7,12H2,1-2H3;2*1H
Standard InChI Key NKMBDPGSWXSJRB-UHFFFAOYSA-N
SMILES CN(C)C(CN)C1=CC=CC=C1Cl.Cl.Cl
Canonical SMILES CN(C)C(CN)C1=CC=CC=C1Cl.Cl.Cl

Introduction

ParameterValue
CAS Number1352305-17-9
Molecular FormulaC₁₀H₁₇Cl₃N₂
Molecular Weight271.6 g/mol
IUPAC Name1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine dihydrochloride

Biological Activity and Mechanism

The biological activity of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl likely derives from its structural features that allow interaction with various biological targets. As an amine derivative, it may potentially interact with neurotransmitter systems or function as an enzyme inhibitor, though specific mechanisms require further investigation.

Pharmacological studies involving this compound and structurally related molecules provide insights into potential biological effects. Compounds with similar structural features have demonstrated interactions with various neurological pathways, suggesting possible applications in central nervous system disorders .

Applications in Research and Industry

[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl finds applications in various research and industrial contexts, particularly in pharmaceutical development. It serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders .

In pharmaceutical research, this compound may contribute to the development of medications with potential applications in:

  • Neurotransmitter modulation

  • Central nervous system therapeutics

  • Novel drug delivery systems

  • Structure-activity relationship studies

Beyond pharmaceutical applications, the compound has utility as a research reagent in chemical analyses and reaction mechanism studies. Its well-defined structure and reactivity make it valuable for developing and optimizing synthetic methodologies .

In material science, related compounds have applications in creating specialty polymers and resins, contributing to the production of materials with enhanced properties, though specific applications of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl in this area require further exploration .

Hazard TypeDescription
Acute ToxicityHarmful if swallowed
Skin Corrosion/IrritationCauses severe skin burns
Eye Damage/IrritationCauses serious eye damage
Respiratory EffectsMay cause respiratory irritation

Recommended precautionary measures include wearing appropriate protective gloves, clothing, eye protection, and face protection. Handling should occur in well-ventilated areas, and contact with skin, eyes, and clothing should be avoided. In case of exposure, immediate medical attention should be sought following appropriate first aid measures .

Storage recommendations typically include keeping the container tightly closed in a dry, cool, and well-ventilated place, segregated from incompatible materials. Proper disposal should comply with local, regional, national, and international regulations .

Comparative Analysis

[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl shares structural similarities with several related compounds, differing primarily in the substitution pattern on the phenyl ring or the nature of the amino groups.

CompoundCAS NumberMolecular FormulaKey Differences
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine791601-04-2C₁₀H₁₅ClN₂Free base form
[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine HClC₁₀H₁₆Cl₂N₂Chlorine at 3-position with single HCl
(2-Amino-1-(2-chlorophenyl)ethyl)diethylamine851169-07-8C₁₂H₁₉ClN₂Diethyl instead of dimethyl groups

The position of the chlorine atom on the phenyl ring significantly influences the compound's physical properties, reactivity, and biological activity. Similarly, variations in the alkyl substituents on the tertiary amino group affect lipophilicity, binding profiles, and pharmacokinetic properties .

Structure-activity relationship studies with similar compounds indicate that minor structural modifications can lead to significant changes in receptor selectivity and potency, highlighting the importance of precise structural features in determining biological activity .

Future Research Directions

Future research involving [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl may explore several promising directions. Further investigation into its pharmacological profile could reveal potential therapeutic applications, particularly in neurological disorders or other areas where amine derivatives have demonstrated efficacy .

Optimization of synthetic methodologies represents another important research direction, focusing on developing more efficient and environmentally friendly routes to this compound and its derivatives. This includes exploring catalytic methods, continuous flow chemistry, and green chemistry approaches.

Structure-activity relationship studies could systematically evaluate structural modifications to enhance desired properties or activities. This might involve varying the position of the chlorine atom, introducing additional functional groups, or modifying the alkyl substituents on the amino groups .

Computational studies could provide insights into binding modes, reactivity patterns, and pharmacophore models, guiding the rational design of derivatives with enhanced properties for specific applications. Integration of computational approaches with experimental validation would strengthen the foundation for future development .

Given the compound's potential applications across multiple disciplines, collaborative research involving medicinal chemists, pharmacologists, and materials scientists could accelerate progress in understanding and utilizing the unique properties of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl and related compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator